molecular formula C18H14N2OS B185473 Benzamide, N-((1-naphthalenylamino)thioxomethyl)- CAS No. 4921-84-0

Benzamide, N-((1-naphthalenylamino)thioxomethyl)-

Cat. No. B185473
CAS RN: 4921-84-0
M. Wt: 306.4 g/mol
InChI Key: JYZHKZNALZZENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-((1-naphthalenylamino)thioxomethyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a research tool in various fields, including biochemistry, pharmacology, and neuroscience.

Mechanism Of Action

The mechanism of action of benzamide, N-((1-naphthalenylamino)thioxomethyl)- is not fully understood. However, it is known to bind to certain receptors in the brain, including dopamine receptors. By binding to these receptors, benzamide can modulate the activity of certain neurotransmitters, including dopamine and serotonin.

Biochemical And Physiological Effects

Benzamide, N-((1-naphthalenylamino)thioxomethyl)- has been shown to have a variety of biochemical and physiological effects. In biochemistry, benzamide can bind to the active site of certain enzymes and inhibit their activity. In pharmacology, benzamide can modulate the activity of dopamine and serotonin receptors in the brain. In neuroscience, benzamide can enhance long-term potentiation, a process that is important for the formation of memories in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using benzamide, N-((1-naphthalenylamino)thioxomethyl)- in lab experiments is its ability to cross the blood-brain barrier and bind to dopamine receptors in the brain. This makes it a valuable tool for studying the effects of dopamine agonists and antagonists on the brain.
However, there are also limitations to using benzamide in lab experiments. One limitation is that it can be difficult to synthesize, which can limit its availability. Additionally, benzamide has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for research involving benzamide, N-((1-naphthalenylamino)thioxomethyl)-. One area of research is in the development of new drugs that target dopamine receptors in the brain. Benzamide can be used as a starting point for the development of new drugs that have improved efficacy and fewer side effects.
Another area of research is in the development of new tools for studying the structure and function of proteins. Benzamide can be modified to bind to specific enzymes and proteins, making it a valuable tool for studying the structure and function of these molecules.
Finally, benzamide can be used to study the mechanisms of learning and memory in the brain. By enhancing long-term potentiation, benzamide may be able to improve memory formation and retention, which could have important implications for the treatment of memory disorders.

Synthesis Methods

Benzamide, N-((1-naphthalenylamino)thioxomethyl)- can be synthesized using a variety of methods. One common method involves the reaction of 1-naphthylamine with carbon disulfide in the presence of sodium hydroxide to form the intermediate sodium 1-naphthalenylamino-2-mercaptomethylthioxoacetate. This intermediate is then reacted with benzoyl chloride to yield benzamide, N-((1-naphthalenylamino)thioxomethyl)-.

Scientific Research Applications

Benzamide, N-((1-naphthalenylamino)thioxomethyl)- has numerous scientific research applications. One of the main applications is in the field of biochemistry, where it is used as a tool to study the structure and function of proteins. Benzamide can bind to the active site of certain enzymes and inhibit their activity, making it a valuable tool for studying enzyme kinetics and inhibition.
In pharmacology, benzamide is used as a research tool to study the effects of certain drugs on the central nervous system. Benzamide can cross the blood-brain barrier and bind to dopamine receptors, making it a useful tool for studying the effects of dopamine agonists and antagonists on the brain.
In neuroscience, benzamide is used to study the mechanisms of learning and memory. Benzamide can enhance long-term potentiation, a process that is important for the formation of memories in the brain.

properties

CAS RN

4921-84-0

Product Name

Benzamide, N-((1-naphthalenylamino)thioxomethyl)-

Molecular Formula

C18H14N2OS

Molecular Weight

306.4 g/mol

IUPAC Name

N-(naphthalen-1-ylcarbamothioyl)benzamide

InChI

InChI=1S/C18H14N2OS/c21-17(14-8-2-1-3-9-14)20-18(22)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H2,19,20,21,22)

InChI Key

JYZHKZNALZZENK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC3=CC=CC=C32)S

SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32

Other CAS RN

4921-84-0

Origin of Product

United States

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